PI-273
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-chlorobenzoyl)carbamothioylamino]-4-ethyl-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S2/c1-3-11-8(2)24-15(12(11)13(18)21)20-16(23)19-14(22)9-4-6-10(17)7-5-9/h4-7H,3H2,1-2H3,(H2,18,21)(H2,19,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIERMBQDBLFAFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Mechanism of PI-273: A Technical Guide to its Inhibition of PI4KIIα
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of PI-273, a potent and specific small-molecule inhibitor of Phosphatidylinositol 4-Kinase Type II Alpha (PI4KIIα). This document details the molecular interactions, kinetic properties, and cellular consequences of this compound activity, supported by quantitative data and detailed experimental methodologies.
Executive Summary
This compound has emerged as a critical tool for studying the physiological and pathological roles of PI4KIIα, a key enzyme in phosphoinositide metabolism. It is the first-in-class substrate-competitive inhibitor of PI4KIIα, demonstrating high selectivity and potent anti-proliferative effects in cancer cells. This guide will explore the core aspects of its inhibitory action, from direct enzyme binding to its impact on downstream signaling pathways.
Mechanism of Action of this compound on PI4KIIα
This compound exerts its inhibitory effect on PI4KIIα through a direct and reversible binding interaction. Unlike many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound employs a substrate-competitive mechanism.
Key Characteristics:
-
Reversible Inhibition: The inhibitory effect of this compound on PI4KIIα can be reversed, as the duration of pre-incubation with the inhibitor does not alter its potency.[1]
-
Substrate-Competitive: this compound competes with the lipid substrate, phosphatidylinositol (PI), for binding to the enzyme.[1][2][3] This is a significant advantage as it confers higher selectivity compared to ATP-competitive inhibitors.
-
ATP-Uncompetitive: Kinetic analysis has revealed that this compound is an uncompetitive inhibitor with respect to ATP, meaning it binds to the enzyme-ATP complex.[1]
The direct interaction between this compound and PI4KIIα has been experimentally validated through Surface Plasmon Resonance (SPR) and Cellular Thermal Shift Assays (CETSA), which demonstrated a dose-dependent binding and stabilization of the enzyme in the presence of the inhibitor.[1][3]
Quantitative Data: Inhibitory Profile of this compound
The potency and selectivity of this compound have been quantified through various biochemical and cellular assays.
| Target | IC50 (μM) | Assay Type |
| PI4KIIα | 0.47 | Biochemical Kinase Assay [1][4][5][6][7][8] |
| PI4KIIβ | >10 | Biochemical Kinase Assay[1] |
| PI4KIIIα | >10 | Biochemical Kinase Assay[1] |
| PI4KIIIβ | >10 | Biochemical Kinase Assay[1] |
| PI3Kα | >10 | Biochemical Kinase Assay[1] |
| PI3Kβ | ~4.7 | Biochemical Kinase Assay[1] |
| PI3Kδ | >10 | Biochemical Kinase Assay[1] |
| PI3Kγ | >10 | Biochemical Kinase Assay[1] |
| AKT1 | >10 | Biochemical Kinase Assay[1] |
| AKT2 | >10 | Biochemical Kinase Assay[1] |
| AKT3 | >10 | Biochemical Kinase Assay[1] |
Table 1: In vitro inhibitory activity of this compound against a panel of lipid and protein kinases.
| Cell Line | IC50 (μM) | Assay Type |
| MCF-7 (Breast Cancer) | 3.5 | Cell Viability Assay[4] |
| T-47D (Breast Cancer) | 3.1 | Cell Viability Assay[4] |
| SK-BR-3 (Breast Cancer) | 2.3 | Cell Viability Assay[4] |
| MDA-MB-468 (Breast Cancer) | 3.9 | Cell Viability Assay[4] |
| BT-474 (Breast Cancer) | 2.1 | Cell Viability Assay[4] |
Table 2: Anti-proliferative activity of this compound in various breast cancer cell lines.
Cellular Effects of this compound
The inhibition of PI4KIIα by this compound triggers a cascade of cellular events, primarily stemming from the depletion of its product, phosphatidylinositol 4-phosphate (PI4P).
-
Reduction of Cellular PI4P Levels: Treatment of cells with this compound leads to a significant and specific decrease in the cellular pool of PI4P.[1][2]
-
Inhibition of the AKT Signaling Pathway: PI4KIIα activity is linked to the activation of the pro-survival AKT signaling pathway. This compound treatment results in reduced phosphorylation of AKT, leading to the suppression of this pathway.[1][2][5]
-
Cell Cycle Arrest: this compound induces a cell cycle arrest at the G2/M phase in breast cancer cells.[2][5]
-
Induction of Apoptosis: By inhibiting the AKT pathway and arresting the cell cycle, this compound promotes programmed cell death (apoptosis) in cancer cells.[2][5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the general workflows for the experimental procedures used to characterize its mechanism of action.
Caption: PI4KIIα Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound Characterization.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action on PI4KIIα.
PI4KIIα Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human PI4KIIα enzyme
-
This compound or other test compounds
-
Phosphatidylinositol (PI) substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the this compound dilution.
-
Add 2.5 µL of a solution containing PI4KIIα enzyme and PI substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Surface Plasmon Resonance (SPR) Analysis
SPR is used to measure the direct binding of this compound to PI4KIIα in real-time, allowing for the determination of binding kinetics.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human PI4KIIα
-
This compound
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
Protocol:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Immobilize PI4KIIα onto the sensor surface via amine coupling by injecting the protein solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the this compound solutions over the immobilized PI4KIIα surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution.
-
Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the engagement of this compound with its target, PI4KIIα, within the complex environment of a living cell.
Materials:
-
Cultured cells (e.g., MCF-7)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against PI4KIIα
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Protocol:
-
Treat cultured cells with either vehicle (DMSO) or a specific concentration of this compound for a defined period (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble PI4KIIα in each sample by SDS-PAGE and Western blotting using an anti-PI4KIIα antibody.
-
Quantify the band intensities and plot the fraction of soluble PI4KIIα as a function of temperature for both vehicle- and this compound-treated cells.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of PI4KIIα and confirms target engagement.
Conclusion
This compound is a highly specific and potent substrate-competitive inhibitor of PI4KIIα. Its unique mechanism of action provides a valuable tool for dissecting the roles of PI4KIIα in cellular signaling and disease. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of targeting this important lipid kinase. The continued study of this compound and the development of similar inhibitors hold promise for advancing our understanding of phosphoinositide signaling and for the development of novel cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A homogeneous and nonisotopic assay for phosphatidylinositol 4-kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphatidylinositol 4-kinase type IIα is responsible for the phosphatidylinositol 4-kinase activity associated with synaptic vesicles - PMC [pmc.ncbi.nlm.nih.gov]
biological function of PI-273 in cellular pathways
An In-depth Technical Guide on the Biological Function of PI-273 in Cellular Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent and selective small-molecule inhibitor of Phosphatidylinositol 4-kinase IIα (PI4KIIα), a key enzyme in lipid signaling pathways.[1][2][3][4][5] This document provides a comprehensive overview of the biological function of this compound, its mechanism of action, and its effects on cellular pathways, particularly in the context of cancer. It details the molecular interactions of this compound, its impact on downstream signaling cascades such as the AKT pathway, and its cellular consequences, including cell cycle arrest and apoptosis.[1][5] This guide also includes quantitative data on its inhibitory activity and detailed protocols for key experimental procedures used to characterize this compound.
Introduction to this compound and its Target: PI4KIIα
Phosphatidylinositol 4-kinase IIα (PI4KIIα) is the most abundant and active PI4K isoform in mammalian cells and is primarily associated with the trans-Golgi network (TGN) and endosomes.[1][6] It catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a critical phosphoinositide that acts as a precursor for other signaling lipids and plays a vital role in membrane trafficking, signal transduction, and the structural integrity of the Golgi apparatus.[6][7] Given its role in cellular processes frequently dysregulated in cancer, PI4KIIα has emerged as a promising therapeutic target.[1][3][4]
This compound, with the chemical name 2-(3-(4-Chlorobenzoyl)thioureido)-4-ethyl-5-methylthiophene-3-carboxamide, was identified as the first substrate-competitive, subtype-specific inhibitor of PI4KIIα.[1][3][4] Its unique mechanism of action and high selectivity make it a valuable tool for studying the biological functions of PI4KIIα and a potential lead compound for anticancer drug development.[1][8]
Mechanism of Action of this compound
This compound exhibits a distinct mechanism of action compared to many other kinase inhibitors. It functions as a reversible and substrate-competitive inhibitor with respect to phosphatidylinositol (PI).[1][4] This means that this compound directly competes with the PI substrate for binding to the active site of PI4KIIα, thereby preventing the synthesis of PI4P.[1] This is in contrast to the more common ATP-competitive inhibitors that target the ATP-binding pocket of kinases.[8] Kinetic analysis has confirmed this PI-competitive mechanism.[1][4]
The direct interaction between this compound and PI4KIIα has been validated through biophysical assays such as Surface Plasmon Resonance (SPR) and thermal shift assays.[1][3][4]
Cellular Pathways Modulated by this compound
By inhibiting PI4KIIα and consequently reducing cellular PI4P levels, this compound impacts several critical cellular pathways, primarily leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Inhibition of the AKT Signaling Pathway
A major consequence of PI4KIIα inhibition by this compound is the suppression of the AKT signaling pathway.[1][5] The PI4KIIα-PI4P axis is known to regulate AKT activity, a crucial signaling node that promotes cell survival, growth, and proliferation.[1][7]
-
Effect: Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of AKT (p-AKT) without affecting the total AKT protein levels.[1]
-
Significance: The inhibition of AKT signaling is a key mechanism behind the anti-cancer effects of this compound, as this pathway is often hyperactivated in various cancers, including breast cancer.[1][7]
The signaling cascade can be visualized as follows:
Caption: this compound inhibits PI4KIIα, blocking PI4P production and downstream AKT signaling.
Induction of Cell Cycle Arrest
This compound has been shown to impede cell proliferation by inducing cell cycle arrest.[1][2]
-
Effect: In breast cancer cell lines, treatment with this compound causes an accumulation of cells in the G2/M phase of the cell cycle.[1][5]
-
Significance: This blockade prevents cells from entering mitosis, thereby halting their division and proliferation.
Induction of Apoptosis
In addition to halting the cell cycle, this compound actively promotes programmed cell death, or apoptosis.[1][3][5]
-
Effect: Treatment with this compound leads to a significant increase in the apoptotic cell population in various breast cancer cell lines.[5]
-
Significance: The ability to induce apoptosis is a hallmark of effective anticancer agents. This effect is closely linked to the inhibition of the pro-survival AKT pathway.
Quantitative Data
The inhibitory activity and selectivity of this compound have been quantified through various assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against PI4KIIα and other related lipid and protein kinases. The data highlights the high selectivity of this compound for its primary target.
| Kinase Target | IC50 (µM) |
| PI4KIIα | 0.47 [1][2][3][4][5] |
| PI4KIIβ | > 50[1] |
| PI4KIIIα | > 50[1] |
| PI4KIIIβ | > 50[1] |
| PI3Kα | > 50[1] |
| PI3Kβ | > 50[1] |
| PI3Kγ | > 50[1] |
| PI3Kδ | > 50[1] |
| AKT1 | > 50[1] |
| AKT2 | > 50[1] |
| AKT3 | > 50[1] |
Table 2: Pharmacokinetic Properties of this compound
This table presents key pharmacokinetic parameters of this compound from in vivo studies.
| Parameter | Value | Route of Administration |
| Half-life (t½) | 0.411 hours | Intravenous (0.5 mg/kg)[5] |
| 1.321 hours | Intragastric (1.5 mg/kg)[5] | |
| Absolute Bioavailability | 5.1% | Intragastric vs. Intravenous[5] |
Experimental Protocols
The characterization of this compound involves a series of biochemical, biophysical, and cell-based assays. The methodologies for key experiments are detailed below.
General Experimental Workflow
A typical workflow for characterizing a kinase inhibitor like this compound involves a multi-step process from initial screening to in vivo validation.
Caption: A standard workflow for the preclinical evaluation of the inhibitor this compound.
PI4KIIα Kinase Activity Assay
Objective: To determine the IC50 value of this compound against PI4KIIα.
Principle: This assay measures the amount of ATP consumed during the phosphorylation of the PI substrate by PI4KIIα. The remaining ATP is quantified using a luciferase/luciferin system, where the light output is inversely proportional to the kinase activity.
Materials:
-
Recombinant human PI4KIIα enzyme
-
PI substrate (phosphatidylinositol)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the kinase reaction buffer.
-
In a white assay plate, add 5 µL of the diluted this compound compound or DMSO (vehicle control).
-
Add 10 µL of a mixture containing the PI4KIIα enzyme and the PI substrate to each well.
-
Initiate the reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the results to determine the IC50 value using non-linear regression analysis.
Surface Plasmon Resonance (SPR)
Objective: To confirm the direct binding of this compound to PI4KIIα and to determine binding kinetics.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip to which a ligand (PI4KIIα) is immobilized. The binding of an analyte (this compound) from a solution flowing over the surface causes a measurable change in the refractive index, which is proportional to the mass bound.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)
-
Purified PI4KIIα protein
-
This compound solutions at various concentrations
Procedure:
-
Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.
-
Immobilize PI4KIIα onto the activated surface by injecting the protein solution in the immobilization buffer. Aim for an immobilization level of ~10,000 response units (RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
Prepare a series of this compound concentrations in running buffer.
-
Inject the this compound solutions over the immobilized PI4KIIα surface, followed by a dissociation phase where only running buffer flows over the chip. A blank channel without immobilized protein is used for reference subtraction.
-
Regenerate the sensor surface between injections if necessary using a mild regeneration solution.
-
Analyze the resulting sensorgrams (response units vs. time) using the instrument's software to determine association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
Western Blot for AKT Phosphorylation
Objective: To assess the effect of this compound on the AKT signaling pathway in cells.
Principle: This technique uses antibodies to detect specific proteins (total AKT and phosphorylated AKT) that have been separated by size via gel electrophoresis and transferred to a membrane.
Materials:
-
Breast cancer cells (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Seed MCF-7 cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or DMSO control) for the desired time (e.g., 24-72 hours).
-
(Optional) Stimulate the pathway with a growth factor like EGF for 10 minutes before harvesting.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total AKT and the loading control (GAPDH) to ensure equal protein loading.
Conclusion
This compound is a highly specific and potent inhibitor of PI4KIIα that operates through a substrate-competitive mechanism.[1][3][4] Its ability to disrupt the PI4KIIα/PI4P axis leads to the effective suppression of the pro-survival AKT signaling pathway, induction of G2/M cell cycle arrest, and apoptosis in cancer cells.[1][5] The well-defined mechanism of action and strong anti-proliferative effects in preclinical models establish this compound as a valuable chemical probe for elucidating the complex biology of PI4KIIα and as a foundational molecule for the development of novel cancer therapeutics.[1][6] The experimental protocols provided herein offer a robust framework for further investigation and validation of this compound and other PI4KIIα-targeting agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a Substrate-Competitive, Specific Small-Molecule Inhibitor of PI4KIIα, Inhibits the Growth of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Why care about PI4-Kinase? - Echelon Biosciences [echelon-inc.com]
- 7. mdpi.com [mdpi.com]
- 8. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
understanding the chemical structure of PI-273
An In-depth Technical Guide to the Chemical Structure and Activity of PI-273
Introduction
This compound is a significant small-molecule inhibitor identified as the first reversible and specific inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα).[1][2] Its discovery has provided a crucial tool for investigating the roles of PI4KIIα in cellular processes and has positioned this enzyme as a potential therapeutic target, particularly in oncology.[3][4] this compound distinguishes itself from many other kinase inhibitors through its substrate-competitive mechanism of action.[3][4] This guide provides a detailed overview of its chemical properties, mechanism, and the experimental methodologies used to characterize its activity.
Chemical Structure and Properties
This compound, with the chemical name 2-(3-(4-chlorobenzoyl)thioureido)-4-ethyl-5-methylthiophene-3-carboxamide, was identified through a combination of docking-based and ligand-based virtual screening strategies.[3][5] Its fundamental chemical properties are summarized below.
| Property | Value |
| CAS Number | 925069-34-7[2][6] |
| Molecular Formula | C₁₆H₁₆ClN₃O₂S₂[2][6] |
| Molecular Weight | 381.9 g/mol [2] |
| Purity | 99.46% (as per one cited batch)[2] |
| Appearance | Solid[6] |
| Solubility | Soluble in DMSO (up to 6 mg/mL)[2] |
| Insoluble in Water and Ethanol[2] |
Mechanism of Action
This compound acts as a reversible, substrate-competitive inhibitor of PI4KIIα.[3][4] Unlike the majority of kinase inhibitors that compete with ATP, this compound competes with the lipid substrate, phosphatidylinositol (PI).[3] This specificity is a key feature of its inhibitory profile. Kinetic analyses have confirmed this mechanism, showing that this compound's inhibition is competitive with respect to PI and uncompetitive with respect to ATP.[3] Direct binding to PI4KIIα has been validated through surface plasmon resonance (SPR) and thermal shift assays.[3][7]
Signaling Pathway and Cellular Effects
PI4KIIα is a critical enzyme that phosphorylates PI to generate phosphatidylinositol 4-phosphate (PI4P), a precursor for other important signaling lipids like PI(4,5)P₂ and PI(3,4,5)P₃.[4] By inhibiting PI4KIIα, this compound leads to a dose- and time-dependent reduction in cellular PI4P levels.[3] This disruption of phosphoinositide metabolism subsequently suppresses downstream signaling, most notably the AKT signaling pathway.[1][7] The inhibition of AKT signaling is a key contributor to the anti-proliferative and pro-apoptotic effects of this compound in cancer cells.[1][3]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified both in biochemical assays and in various cell lines, demonstrating its potency and selectivity. Pharmacokinetic studies have also been conducted to evaluate its properties in vivo.
Table 1: In Vitro Inhibitory Activity
| Target / Cell Line | IC₅₀ Value (μM) | Notes |
| Enzymatic Assay | ||
| PI4KIIα | 0.47[2][4] | Biochemical assay. |
| Breast Cancer Cell Lines | Cell viability measured after 72 hours.[3][4] | |
| MCF-7 (Ras wild-type) | 3.5[4] | |
| T-47D (Ras wild-type) | 3.1[4] | |
| SK-BR-3 (Ras wild-type) | 2.3[4] | |
| BT-474 | 2.1[4] | |
| MDA-MB-468 | 3.9[4] | |
| Ras-mutant cell lines | >10[4] | Includes MDA-MB-231, SUM159PT, etc. |
Table 2: In Vivo Pharmacokinetics in Rats
| Parameter | Intravenous (0.5 mg/kg) | Intragastric (1.5 mg/kg) |
| Half-life (t₁/₂) | 0.411 hours[1][4] | 1.321 hours[1][4] |
| Absolute Bioavailability | - | 5.1%[1][4] |
Key Experimental Protocols
The characterization of this compound involved a range of standard and advanced molecular and cellular biology techniques.
-
Virtual Screening: The initial identification of this compound was achieved through a virtual screening strategy.[7] This computational method involves docking a large library of chemical compounds into the three-dimensional structure of the target protein (PI4KIIα) to predict potential binders. Ligand-based approaches, which compare potential inhibitors to known active compounds, were also used.[3]
-
Kinase Activity Assay: To determine the IC₅₀ value, the enzymatic activity of purified PI4KIIα was measured in the presence of varying concentrations of this compound.[7] The assay typically measures the production of ADP, a byproduct of the ATP-dependent phosphorylation of PI.
-
Surface Plasmon Resonance (SPR): SPR was used to confirm the direct interaction between this compound and PI4KIIα and to characterize the binding kinetics.[7] This technique measures changes in the refractive index at the surface of a sensor chip to which the target protein is immobilized as the potential inhibitor flows over it.
-
Cellular Thermal Shift Assay (CETSA): CETSA was performed to verify that this compound engages with its target, PI4KIIα, within intact cells.[7] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. Cells are treated with the compound, heated, and the amount of soluble target protein remaining is quantified, typically by Western blot.
-
Phosphoinositide Quantification: To confirm the mechanism of action, the cellular levels of PI4P and other phosphoinositides [such as PI(4,5)P₂ and PI(3,4,5)P₃] were measured after treatment with this compound.[3] This is often done using mass spectrometry-based methods or ELISA-like assays with specific lipid-binding domains.
-
Western Blot Analysis: This technique was used to assess the status of the AKT signaling pathway.[5] Specifically, antibodies against phosphorylated AKT (p-AKT) and total AKT were used to determine if this compound treatment led to a decrease in AKT activation in breast cancer cells.[7]
-
Cell Proliferation and Apoptosis Assays: The anti-cancer effects of this compound were evaluated using cell viability assays (e.g., WST-8) to measure proliferation.[3] Flow cytometry with propidium iodide (PI) staining was used to analyze the cell cycle distribution, revealing that this compound induces a G2/M phase block.[1][3] Apoptosis was quantified by measuring markers like cleaved PARP or using Annexin V staining.[1]
-
Mouse Xenograft Models: To assess in vivo efficacy, human breast cancer cells (MCF-7) were implanted in immunodeficient mice.[4] The mice were then treated with this compound (e.g., 25 mg/kg/day, intraperitoneal injection), and tumor volume and weight were monitored over time to evaluate the compound's anti-tumor activity.[1][4]
Experimental Workflow: Virtual Screening for PI4KIIα Inhibitors
The discovery of this compound began with a structured computational screening process designed to identify novel chemical scaffolds with the potential to inhibit PI4KIIα.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. aacrjournals.org [aacrjournals.org]
PI-273: A Technical Guide to Apoptosis Induction in MCF-7 Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
PI-273 is a potent and highly specific, substrate-competitive inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα), a key enzyme implicated in cellular signaling and membrane trafficking.[1][2] This technical guide provides an in-depth overview of the mechanism by which this compound induces apoptosis in the MCF-7 human breast cancer cell line. By inhibiting PI4KIIα, this compound disrupts the AKT signaling pathway, leading to cell cycle arrest at the G2-M phase and subsequent programmed cell death.[3] This document outlines the core signaling pathways, presents quantitative data on the compound's efficacy, and provides detailed experimental protocols for key assays, serving as a comprehensive resource for researchers in oncology and drug development.
Introduction
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in the synthesis of phosphatidylinositol 4-phosphate (PI4P), a vital component of cell membranes and a precursor for other important signaling molecules like PI(4,5)P2.[4] Of the four mammalian PI4K isoforms, PI4KIIα has emerged as a potential therapeutic target in oncology due to its role in regulating signaling pathways that drive cell proliferation and survival, such as the AKT pathway.[3][5]
The MCF-7 cell line is a well-established in vitro model for estrogen receptor-positive (ER+) breast cancer. These cells are of a Ras wild-type background and are particularly noted for their deficiency in caspase-3, a key executioner caspase in the apoptotic cascade. This characteristic makes MCF-7 cells a valuable model for studying caspase-independent or alternative apoptotic pathways.
This compound has been identified as the first reversible and specific small-molecule inhibitor of PI4KIIα.[3][6] Its unique substrate-competitive mechanism of action, targeting the phosphatidylinositol (PI) binding site rather than the ATP-binding pocket, confers high selectivity.[2][4] Understanding the precise molecular consequences of PI4KIIα inhibition by this compound in cancer cells like MCF-7 is critical for evaluating its therapeutic potential.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-proliferative and pro-apoptotic effects by directly inhibiting the enzymatic activity of PI4KIIα. This inhibition disrupts the downstream signaling cascade, culminating in cell death.
The primary mechanism involves the suppression of the AKT signaling pathway.[3] Inhibition of PI4KIIα by this compound leads to a reduction in cellular PI4P levels, which subsequently impairs the activation of AKT.[4] As a critical node in cell survival signaling, the deactivation of AKT has several downstream consequences:
-
Cell Cycle Arrest: this compound treatment causes MCF-7 cells to accumulate in the G2-M phase of the cell cycle, preventing mitotic entry and cell division.[2][3]
-
Induction of Apoptosis: By suppressing the pro-survival AKT pathway, this compound shifts the cellular balance towards apoptosis. This is a key mechanism for eliminating cancer cells.[3]
The proposed signaling pathway is illustrated below:
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Substrate-Competitive, Specific Small-Molecule Inhibitor of PI4KIIα, Inhibits the Growth of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for PI-273 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PI-273, a selective and reversible inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα), in cell culture experiments. The following protocols and data are intended to assist in the design and execution of studies investigating the effects of this compound on various cellular processes.
Introduction
This compound is a potent and specific small-molecule inhibitor of PI4KIIα with a reported IC50 value of 0.47 μM in biochemical assays.[1][2][3] Unlike many other kinase inhibitors that target the ATP-binding pocket, this compound acts as a substrate-competitive inhibitor with respect to phosphatidylinositol (PI).[2][4] This unique mechanism of action contributes to its high selectivity for PI4KIIα.[4] Research has demonstrated that this compound can inhibit the proliferation of cancer cells, induce cell cycle arrest at the G2-M phase, and promote apoptosis.[1][3][4] These effects are linked to its ability to modulate downstream signaling pathways, notably the AKT signaling cascade.[5][6]
Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in various breast cancer cell lines.
Table 1: In Vitro IC50 Values of this compound
| Parameter | Value | Source |
| Biochemical IC50 (PI4KIIα) | 0.47 µM | [1][2][3] |
Table 2: Cell Viability IC50 Values of this compound in Breast Cancer Cell Lines (72-hour treatment)
| Cell Line | IC50 (µM) | Ras Status | Source |
| MCF-7 | 3.5 | Wild-type | [2] |
| T-47D | 3.1 | Wild-type | [2] |
| SK-BR-3 | 2.3 | Wild-type | [2] |
| BT-474 | 2.1 | Wild-type | [2] |
| MDA-MB-468 | 3.9 | Wild-type | [2] |
| Ras-mutant cell lines | >10 | Mutant | [2] |
Signaling Pathway
This compound primarily exerts its effects by inhibiting PI4KIIα, a key enzyme in the phosphoinositide signaling pathway. This inhibition leads to a reduction in the cellular levels of phosphatidylinositol 4-phosphate (PI4P), which in turn affects downstream signaling cascades, including the PI3K/AKT pathway.
Caption: this compound inhibits PI4KIIα, leading to altered AKT signaling and downstream effects.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound treatment in cell culture.
Protocol 1: Cell Viability Assay (WST-8 Assay)
This protocol is used to determine the effect of this compound on cell proliferation.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T-47D, SK-BR-3)
-
Complete growth medium (specific to cell line)
-
This compound (stock solution in DMSO)
-
96-well plates
-
WST-8 reagent (e.g., CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing various concentrations of this compound or DMSO vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[7]
-
Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 2 µM) or DMSO vehicle control for 48 hours.[7]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay (TUNEL Assay)
This protocol is used to detect DNA fragmentation associated with apoptosis.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Chamber slides or coverslips in multi-well plates
-
TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, TMR red)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on chamber slides or coverslips.
-
Treat the cells with the desired concentration of this compound (e.g., 2 µM) or DMSO vehicle control for 48 hours.[6]
-
Fix the cells with a freshly prepared paraformaldehyde solution.
-
Permeabilize the cells with a Triton X-100 solution.
-
Follow the manufacturer's instructions for the TUNEL assay kit to label the fragmented DNA.
-
Counterstain the nuclei with DAPI.
-
Mount the slides/coverslips and visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells.
Protocol 4: Western Blot Analysis of AKT Signaling
This protocol is used to examine the effect of this compound on the AKT signaling pathway.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in multi-well plates and grow to 70-80% confluency.
-
Treat the cells with the indicated doses of this compound for 3 days.[5][6]
-
Optionally, stimulate the cells with a growth factor like EGF (e.g., 100 ng/mL for 10 minutes) to activate the AKT pathway.[5][6]
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in cell culture.
Caption: A typical workflow for studying the cellular effects of this compound.
References
Application Notes and Protocols for Western Blot Analysis of p-AKT Levels Following PI-273 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the analysis of phosphorylated AKT (p-AKT) levels in response to treatment with PI-273, a specific inhibitor of phosphatidylinositol 4-kinase (PI4KIIα). The protocols detailed below are intended for use by researchers in cell biology, cancer biology, and drug development to assess the impact of this compound on the PI3K/AKT signaling pathway.
Introduction
This compound is a reversible and specific small-molecule inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα) with an IC50 of 0.47 μM.[1][2][3] It has been demonstrated to inhibit the proliferation of cancer cells, induce cell cycle arrest at the G2-M phase, and promote apoptosis.[1][2][3] A key mechanism of action for this compound is the suppression of the AKT signaling pathway in a dose- and time-dependent manner.[2] The PI3K/AKT pathway is a critical signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in various cancers. Therefore, the analysis of p-AKT (the activated form of AKT) is a crucial step in evaluating the efficacy of inhibitors targeting this pathway.
This document provides detailed protocols for cell treatment with this compound, subsequent protein extraction, and the quantification of p-AKT levels via Western blot analysis.
Data Presentation
The following tables summarize hypothetical quantitative data from Western blot analysis of p-AKT levels in a cancer cell line (e.g., MCF-7 breast cancer cells) treated with this compound. The data is presented as the relative band intensity of p-AKT normalized to total AKT and the untreated control.
Table 1: Dose-Dependent Effect of this compound on p-AKT Levels (48-hour treatment)
| This compound Concentration (µM) | Relative p-AKT/Total AKT Ratio | Fold Change vs. Control |
| 0 (Control) | 1.00 | 1.0 |
| 0.5 | 0.78 | 0.78 |
| 1.0 | 0.52 | 0.52 |
| 2.0 | 0.25 | 0.25 |
| 5.0 | 0.11 | 0.11 |
Table 2: Time-Course Effect of this compound (2 µM) on p-AKT Levels
| Treatment Duration (hours) | Relative p-AKT/Total AKT Ratio | Fold Change vs. 0h |
| 0 | 1.00 | 1.0 |
| 12 | 0.85 | 0.85 |
| 24 | 0.63 | 0.63 |
| 48 | 0.26 | 0.26 |
| 72 | 0.15 | 0.15 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/AKT signaling and this compound inhibition.
Caption: Workflow for p-AKT Western blot analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate a suitable cancer cell line (e.g., MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 2, 5 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48, 72 hours).
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Protocol 3: Western Blot Analysis of p-AKT
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[4]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-p-AKT Ser473, anti-total AKT, and a loading control like anti-β-actin or anti-GAPDH) in 5% BSA in TBST according to the manufacturer's recommended dilutions.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
If probing for multiple antibodies on the same membrane, the membrane can be stripped using a stripping buffer, washed, blocked again, and re-probed with the next primary antibody.
-
Protocol 4: Data Analysis
-
Densitometry: Quantify the band intensities for p-AKT, total AKT, and the loading control using image analysis software (e.g., ImageJ).
-
Normalization:
-
Normalize the p-AKT band intensity to the corresponding total AKT band intensity for each sample.
-
Further normalize this ratio to the loading control to account for any variations in protein loading.
-
Express the results as a fold change relative to the vehicle-treated control.
-
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
Disclaimer: These protocols provide a general framework. Optimization of specific conditions such as antibody concentrations, incubation times, and cell densities may be required for different cell lines and experimental setups.
References
Application Notes and Protocols for Cell Viability Assays with PI-273
Introduction
PI-273 is a potent and specific small-molecule inhibitor of phosphatidylinositol 4-kinase II alpha (PI4KIIα) with an IC50 of 0.47 μM.[1][2] As a substrate-competitive inhibitor, it distinguishes itself from many other kinase inhibitors that target the ATP-binding site.[3][4] PI4KIIα is a key enzyme in the phosphoinositide signaling pathway, which is crucial for various cellular processes, including signal transduction, membrane trafficking, and the regulation of the cytoskeleton. Dysregulation of this pathway has been implicated in several diseases, most notably cancer.
Research has demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, particularly breast cancer cells.[1][3] The compound has been shown to induce cell cycle arrest at the G2-M phase and promote apoptosis.[2][3] The anti-proliferative effects of this compound are attributed to its ability to suppress the AKT signaling pathway in a dose- and time-dependent manner.[2][5]
This document provides detailed protocols for assessing the effects of this compound on cell viability using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) assay.
Data Presentation
The following tables summarize the reported inhibitory concentrations of this compound on various breast cancer cell lines, providing a reference for expected outcomes when using the described protocols.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines (72-hour treatment)
| Cell Line | IC50 (μM) |
| MCF-7 | 3.5[3] |
| T-47D | 3.1[3] |
| SK-BR-3 | 2.3[3] |
| BT-474 | 2.1[3] |
| MDA-MB-468 | 3.9[3] |
Data obtained from WST-8 assays performed after 72 hours of treatment with this compound.[5][6]
Signaling Pathway of this compound Action
This compound exerts its effects by inhibiting PI4KIIα, a critical enzyme in the PI3K/AKT signaling pathway. The diagram below illustrates the mechanism of action.
Caption: this compound inhibits PI4KIIα, blocking the conversion of PI to PI4P, which in turn suppresses the downstream AKT signaling pathway, leading to decreased cell proliferation and survival.
Experimental Protocols
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][8]
-
Cell culture medium, serum, and supplements
-
96-well clear flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is recommended to start with a concentration range of 0.1 to 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
-
Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
WST-8 Cell Viability Assay
The WST-8 assay, also known as the CCK-8 assay, is a colorimetric assay that utilizes a highly water-soluble tetrazolium salt. WST-8 is reduced by dehydrogenases in cells to produce a yellow-colored formazan dye, which is soluble in the tissue culture medium. The amount of the formazan dye generated is directly proportional to the number of living cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
WST-8 assay solution
-
Cell culture medium, serum, and supplements
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Include a vehicle control (e.g., DMSO).
-
Add the desired concentrations of this compound or vehicle control to the wells. The final volume should be 100 µL.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
WST-8 Addition:
-
Absorbance Measurement:
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Measure the absorbance at 450 nm using a microplate reader.[12]
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing cell viability with this compound using either the MTT or WST-8 assay.
Caption: General workflow for determining cell viability after treatment with this compound using MTT or WST-8 assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. 101.200.202.226 [101.200.202.226]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. himedialabs.com [himedialabs.com]
- 14. zellx.de [zellx.de]
Application Notes and Protocols for Colony Formation Assay Using PI-273
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting a colony formation assay to evaluate the long-term efficacy of PI-273, a selective inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα), on the proliferative capacity of cancer cells.
Introduction
The colony formation assay, or clonogenic assay, is a pivotal in vitro method for assessing the long-term survival and proliferative potential of single cells following exposure to cytotoxic agents. This assay is particularly valuable in cancer research to determine the effectiveness of therapeutic compounds in inhibiting the sustained growth of tumor cells. This compound is a potent and specific small-molecule inhibitor of PI4KIIα, a lipid kinase implicated in various cellular processes, including signal transduction and membrane trafficking.[1][2][3][4][5] Inhibition of PI4KIIα by this compound has been shown to suppress cancer cell proliferation, induce cell cycle arrest at the G2-M phase, and promote apoptosis, ultimately leading to a reduction in colony-forming ability.[1][3][5][6][7] This protocol outlines the steps to quantify the inhibitory effect of this compound on cancer cell colony formation.
Mechanism of Action of this compound
This compound acts as a reversible and substrate-competitive inhibitor of PI4KIIα, distinguishing it from many other kinase inhibitors that compete with ATP.[1][2][3][7] By binding to PI4KIIα, this compound blocks the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P).[1][2] This disruption of PI4P production interferes with downstream signaling pathways, notably the AKT signaling cascade, which is crucial for cell survival and proliferation.[1][7][8] The specificity of this compound for PI4KIIα makes it a valuable tool for studying the specific roles of this kinase in cancer biology.[1]
Data Presentation
The following tables summarize the in vitro efficacy of this compound across various parameters.
Table 1: Kinase Inhibitory Activity of this compound [1][8]
| Kinase Target | IC₅₀ (μM) |
| PI4KIIα | 0.47 |
| PI4KIIβ | > 100 |
| PI4KIIIα | > 100 |
| PI4KIIIβ | > 100 |
| PI3Kα | > 100 |
| PI3Kβ | > 100 |
| PI3Kγ | > 100 |
| PI3Kδ | > 100 |
| AKT1 | > 100 |
| AKT2 | > 100 |
| AKT3 | > 100 |
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines (72-hour treatment) [2][7]
| Cell Line | IC₅₀ (μM) |
| MCF-7 | 3.5 |
| T-47D | 3.1 |
| SK-BR-3 | 2.3 |
| BT-474 | 2.1 |
| MDA-MB-468 | 3.9 |
Experimental Protocols
This section provides a detailed methodology for performing a colony formation assay with this compound.
Materials
-
Cancer cell line of interest (e.g., MCF-7, T-47D)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution (0.25% or 0.05%)
-
This compound (stock solution prepared in DMSO)
-
6-well cell culture plates
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO₂)
-
Microscope
-
Hemocytometer or automated cell counter
Protocol
-
Cell Preparation and Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Aspirate the culture medium, wash the cells with PBS, and detach them using trypsin-EDTA.[9] c. Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube. d. Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration and viability.[9] e. Prepare a single-cell suspension in complete medium. The optimal seeding density needs to be determined empirically for each cell line but typically ranges from 200 to 1000 cells per well in a 6-well plate.[10][11] f. Seed the cells into 6-well plates and incubate overnight to allow for cell attachment.[12]
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. A typical concentration range to test would be from 0.5 µM to 10 µM, bracketing the known IC₅₀ values.[6] Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment. b. The following day, aspirate the medium from the attached cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. c. Incubate the plates for the desired treatment duration. While some protocols involve continuous exposure to the drug[13], an alternative is to treat for a defined period (e.g., 24-72 hours), after which the drug-containing medium is replaced with fresh complete medium.
-
Colony Formation: a. Incubate the plates for 1 to 3 weeks at 37°C in a humidified atmosphere with 5% CO₂.[9][10] The incubation period will depend on the growth rate of the cell line and should be sufficient for visible colonies (defined as a cluster of at least 50 cells) to form in the control wells.[9][14] b. Monitor the plates periodically under a microscope. Change the culture medium every 3-4 days to ensure adequate nutrient supply.[9]
-
Fixation and Staining: a. Once colonies in the control wells are of a suitable size, aspirate the medium from all wells. b. Gently wash the wells twice with PBS to remove any remaining medium and debris.[10] c. Add the fixation solution to each well, ensuring the colonies are fully covered. Incubate for 10-20 minutes at room temperature.[9][11] Common fixatives include 4% paraformaldehyde or ice-cold methanol.[11] d. Aspirate the fixation solution and wash the wells with PBS. e. Add the staining solution (e.g., 0.5% crystal violet) to each well and incubate for 20-30 minutes at room temperature.[10] f. Carefully remove the staining solution. Gently wash the plates with tap water until the background is clear and only the colonies remain stained.[12] g. Allow the plates to air-dry completely at room temperature.[10]
-
Colony Counting and Data Analysis: a. Once dry, the plates can be imaged or scanned. b. Count the number of colonies in each well. A colony is typically defined as a cluster of 50 or more cells.[9][14] Counting can be done manually or using image analysis software like ImageJ.[11] c. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:
- PE = (Number of colonies formed / Number of cells seeded) x 100%
- SF = (Number of colonies formed after treatment / (Number of cells seeded x PE of control)) d. Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.
Visualizations
Caption: this compound inhibits PI4KIIα, blocking AKT signaling and cell proliferation.
Caption: Workflow of the colony formation assay with this compound treatment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound, a Substrate-Competitive, Specific Small-Molecule Inhibitor of PI4KIIα, Inhibits the Growth of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a Substrate-Competitive, Specific Small-Molecule Inhibitor of PI4KIIα, Inhibits the Growth of Breast Cancer Cells | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 10. Clonogenic Assay [bio-protocol.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Clonogenic Assay [en.bio-protocol.org]
Application Notes and Protocols for Cell Cycle Analysis Using PI-273
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-273 is a potent and specific inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα) with a reported IC50 of 0.47 μM.[1][2] This small molecule has been demonstrated to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest, primarily at the G2/M phase, and promoting apoptosis.[1][3] These characteristics make this compound a valuable tool for cancer research and a potential candidate for therapeutic development.
This document provides detailed application notes and protocols for utilizing this compound in cell cycle analysis by flow cytometry with propidium iodide (PI) staining.
Mechanism of Action
This compound acts as a reversible and substrate-competitive inhibitor of PI4KIIα.[3] By inhibiting PI4KIIα, this compound disrupts the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P), a crucial step in various cellular signaling pathways. One of the key downstream pathways affected is the PI3K-Akt signaling cascade, which plays a vital role in cell survival, growth, and proliferation.[3][4][5] Inhibition of PI4KIIα by this compound has been shown to suppress the AKT signaling pathway, contributing to its anti-proliferative effects.[1][3]
Quantitative Data Summary
The following table summarizes the effect of this compound on the cell cycle distribution of various breast cancer cell lines after 48 hours of treatment with 2 μM this compound.
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MCF-7 | DMSO (Control) | 65.1 | 24.3 | 10.6 |
| This compound (2 µM) | 35.2 | 22.4 | 42.4 | |
| T-47D | DMSO (Control) | 68.7 | 20.1 | 11.2 |
| This compound (2 µM) | 40.1 | 23.5 | 36.4 | |
| SK-BR-3 | DMSO (Control) | 62.5 | 25.8 | 11.7 |
| This compound (2 µM) | 38.9 | 26.1 | 35.0 | |
| Hs 578T | DMSO (Control) | 55.4 | 30.2 | 14.4 |
| This compound (2 µM) | 50.1 | 32.5 | 17.4 | |
| MDA-MB-231 | DMSO (Control) | 58.9 | 28.7 | 12.4 |
| This compound (2 µM) | 53.2 | 30.1 | 16.7 | |
| BT-474 | DMSO (Control) | 60.3 | 27.5 | 12.2 |
| This compound (2 µM) | 37.6 | 28.1 | 34.3 |
Data adapted from: Li, J., et al. (2017). This compound, a Substrate-Competitive, Specific Small-Molecule Inhibitor of PI4KIIα, Inhibits the Growth of Breast Cancer Cells. Cancer Research, 77(22), 6253–6266.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: this compound inhibits PI4KIIα, leading to reduced AKT activation and subsequent G2/M cell cycle arrest.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., MCF-7, T-47D) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.5, 1, 2, 5 µM). A vehicle control (DMSO) should be run in parallel.
-
Incubation: Remove the existing medium from the cells and replace it with the medium containing this compound or DMSO. Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is a standard method for preparing cells for cell cycle analysis.
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
RNase A (100 µg/mL stock)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells once with PBS, and then add trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin, and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly transfer the cell suspension to a centrifuge tube.
-
-
Cell Counting: Count the cells to ensure approximately 1 x 10^6 cells per sample.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this washing step once.
-
Fixation: Resuspend the cell pellet in the residual PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. This helps to prevent cell clumping.
-
Incubation for Fixation: Incubate the cells on ice for at least 30 minutes. For longer storage, cells can be kept at -20°C for several weeks.
-
Rehydration and Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Discard the ethanol and resuspend the pellet in 5 mL of PBS. Centrifuge again and discard the supernatant.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to ensure that only DNA is stained by PI.
-
PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) to the cell suspension.
-
Incubation for Staining: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A). Gate on single cells to exclude doublets and aggregates.
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for cell cycle analysis with this compound.
Caption: Workflow for analyzing the effects of this compound on the cell cycle using flow cytometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a Substrate-Competitive, Specific Small-Molecule Inhibitor of PI4KIIα, Inhibits the Growth of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
PI-273 solubility and stability in aqueous solutions
Welcome to the technical support center for PI-273, a selective inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at a concentration of 6 mg/mL (15.71 mM).[1] For optimal results, use fresh, anhydrous DMSO, as moisture can reduce the solubility.[1]
Q2: Is this compound soluble in aqueous buffers?
A2: this compound is reported to be insoluble in water and ethanol.[1] Therefore, direct dissolution in aqueous buffers is not recommended. For experimental use in aqueous media, a stock solution in DMSO should first be prepared and then diluted into the aqueous buffer. It is crucial to ensure that the final concentration of DMSO is compatible with your experimental system and does not exceed levels that could cause cellular toxicity or other off-target effects.
Q3: How should I store this compound solutions?
A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions prepared in a suitable solvent can be stored at -80°C for up to one year or at -20°C for up to one month.[1] It is advisable to aliquot the stock solutions to avoid repeated freeze-thaw cycles.[1]
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What can I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue with poorly soluble compounds like this compound. Please refer to the Troubleshooting Guide below for strategies to address this issue.
Q5: What is the mechanism of action of this compound?
A5: this compound is a reversible and specific inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα) with an IC50 of 0.47 μM.[2][3] It acts as a substrate-competitive inhibitor with respect to phosphatidylinositol (PI). Inhibition of PI4KIIα by this compound can lead to the inhibition of breast cancer cell proliferation, cell cycle blockade, and induction of apoptosis.[3]
Data Summary
Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility in DMSO | 6 mg/mL (15.71 mM) | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
| Powder Storage | 3 years at -20°C | [1] |
| Stock Solution Storage | 1 year at -80°C in solvent; 1 month at -20°C in solvent | [1] |
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Solution
Cause: The low aqueous solubility of this compound can cause it to precipitate out of solution when the DMSO concentration is significantly lowered upon dilution into an aqueous buffer.
Solutions:
-
Optimize Final DMSO Concentration: Determine the highest tolerable DMSO concentration in your experimental system. Keeping the final DMSO concentration as high as is permissible will help maintain the solubility of this compound.
-
Use of Surfactants: The inclusion of a small amount of a biocompatible surfactant, such as Tween-80, in the final aqueous solution can help to maintain the solubility of hydrophobic compounds. A formulation for in vivo studies of this compound included 0.9% Tween-80.
-
Sonication: After diluting the DMSO stock into the aqueous buffer, brief sonication in a bath sonicator can help to disperse the compound and dissolve small precipitates.
-
Serial Dilutions: Perform serial dilutions in a medium containing a consistent, low percentage of DMSO rather than a single large dilution step.
-
Preparation of a Homogeneous Suspension: For some applications, such as oral administration in animal studies, a homogeneous suspension can be prepared. A suggested method is to add the compound to a solution of carboxymethylcellulose sodium (CMC-Na) and mix thoroughly.
Experimental Protocols
As specific experimental data on the aqueous solubility and stability of this compound is limited, the following are generalized protocols for determining these properties for a poorly soluble compound.
Protocol 1: Kinetic Solubility Assay in Aqueous Buffers
This protocol aims to determine the concentration at which a compound, initially dissolved in DMSO, starts to precipitate when diluted in an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffers of interest (e.g., Phosphate Buffered Saline (PBS) at various pH values)
-
96-well plates (UV-transparent)
-
Plate reader capable of measuring absorbance at multiple wavelengths
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, add the aqueous buffer of interest to each well.
-
Perform serial dilutions of the this compound stock solution directly into the buffer-containing wells. The final DMSO concentration should be kept constant and low (e.g., 1-2%).
-
Incubate the plate at the desired temperature for a set period (e.g., 1-2 hours), allowing for equilibration.
-
Measure the absorbance of each well at a wavelength where the precipitated compound scatters light (e.g., 620 nm). An increase in absorbance indicates precipitation.
-
The kinetic solubility is the highest concentration of the compound that does not show a significant increase in absorbance compared to the buffer-only control.
Protocol 2: Stability Assessment in Aqueous Solution by HPLC
This protocol assesses the chemical stability of this compound in an aqueous solution over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution into the aqueous buffer of interest to a final concentration where the compound is fully dissolved (below its kinetic solubility limit).
-
Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of this compound.
-
Incubate the remaining solution at the desired temperature.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.
-
Monitor for a decrease in the peak area of the parent this compound compound and the appearance of any new peaks that may indicate degradation products.
-
The stability can be expressed as the percentage of the initial this compound remaining at each time point.
Visualizations
Caption: this compound inhibits PI4KIIα, a key enzyme in the PI3K/AKT signaling pathway.
Caption: Generalized workflows for assessing solubility and stability of this compound.
Caption: Troubleshooting logic for addressing this compound precipitation issues.
References
Technical Support Center: Optimizing PI-273 for Long-Term Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing PI-273, a specific and reversible inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα), in long-term experimental setups.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the first-in-class, reversible, and specific small-molecule inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα) with a biochemical half-maximal inhibitory concentration (IC50) of 0.47 µM.[1][2][3][4] Unlike many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound is a substrate-competitive inhibitor, binding competitively with respect to phosphatidylinositol (PI).[5][6][7][8] This specific mechanism of action contributes to its high selectivity for PI4KIIα.[5][7][8]
By inhibiting PI4KIIα, this compound blocks the production of phosphatidylinositol 4-phosphate (PI4P).[5][6] This disrupts downstream signaling pathways, notably by suppressing the AKT signaling pathway, which is crucial for cell survival and proliferation.[1][5][9] The downstream cellular effects include cell cycle arrest at the G2/M phase and the induction of apoptosis.[1][2][6][10]
Q2: What is a good starting concentration for my in vitro experiments?
A2: The optimal concentration of this compound is cell-line dependent. A good starting point for most cancer cell lines is the 1-10 µM range. For initial experiments, we recommend performing a dose-response curve to determine the IC50 for your specific cell line and experimental duration.
For reference, a 72-hour treatment with this compound showed IC50 values for cell viability in the low micromolar range for several breast cancer cell lines.[6][7] Functional effects, such as AKT signaling suppression and cell cycle arrest, have been observed at concentrations between 0.5 µM and 2 µM with incubation times of 48-72 hours.[1][4][10]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[2]
-
Preparation : You can prepare a stock solution of 5-10 mM in fresh, anhydrous DMSO. For example, a 6 mg/mL concentration in DMSO is equivalent to 15.71 mM.[2] Gentle warming (up to 60°C) and sonication can aid dissolution.[4] Note that moisture-absorbing DMSO can reduce solubility.[2]
-
Storage :
Q4: Is this compound selective for PI4KIIα?
A4: Yes, this compound demonstrates high selectivity for PI4KIIα. Studies have shown that its inhibitory effects on cell viability and AKT signaling are significantly diminished in PI4KIIα knockout cells, confirming that its primary effects are on-target.[5][9] For example, at a concentration of 10 µM, this compound reduced the viability of wild-type MCF-7 cells by approximately 80%, while the viability of PI4KIIα knockout cells was only reduced by 25%.[9]
Section 2: Troubleshooting Guide
Q1: I'm not observing the expected effect (e.g., decreased cell viability or p-AKT). What should I check?
A1: If you are not seeing the expected cellular response, follow this troubleshooting workflow. Inconsistency between biochemical and cellular assays can occur due to factors like cell permeability or high intracellular ATP levels, though the latter is less of a concern for a substrate-competitive inhibitor like this compound.
Q2: I'm observing high levels of cell death even at low concentrations. What could be the cause?
A2:
-
Solvent Toxicity : Ensure the final concentration of DMSO in your culture medium is non-toxic (typically ≤ 0.1%). Always include a "vehicle-only" (DMSO) control in your experiments.
-
Cell Line Sensitivity : Your cell line may be exceptionally sensitive. Perform a more granular dose-response curve starting from nanomolar concentrations.
-
Cell Confluency : Low cell seeding density can make cells more susceptible to stress and drug treatment. Ensure your cells are seeded at an appropriate density and are in a logarithmic growth phase at the time of treatment.
Q3: How do I adapt my protocol for a long-term experiment (e.g., > 72 hours)?
A3: For experiments extending beyond 72 hours, consider the following:
-
Inhibitor Stability and Half-life : Small molecules can degrade in culture media over time. This compound has a very short plasma half-life in vivo (0.4-1.3 hours), suggesting it may also have limited stability in culture conditions.[1]
-
Media Replenishment : It is critical to replenish the media with freshly diluted this compound every 24-48 hours to maintain a consistent effective concentration.
-
Cellular Resistance : In long-term cultures, cells can sometimes develop resistance to inhibitors.[11] Be mindful of this possibility if you observe a diminishing effect over several days or weeks.
Section 3: Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Dose-Response)
This protocol outlines a standard cell viability assay to determine the IC50 of this compound for your cell line.
Methodology:
-
Cell Seeding : Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation : Prepare a 2X working concentration series of this compound (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10, 25 µM) in complete culture medium from your DMSO stock. Include a vehicle control with the same final DMSO concentration as the highest this compound dose.
-
Treatment : Remove the old medium from the cells and add an equal volume of the 2X drug dilutions to the corresponding wells.
-
Incubation : Incubate the plate for the desired duration (e.g., 72 hours). For long-term experiments, replace the medium with fresh drug dilutions every 48 hours.
-
Viability Assessment : Add a viability reagent (e.g., WST-8) and measure the absorbance or fluorescence according to the manufacturer's protocol.
-
Data Analysis : Normalize the readings to the vehicle control wells. Plot the normalized viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Validating this compound Activity via Western Blot for p-AKT
This protocol confirms the on-target effect of this compound by measuring the phosphorylation status of AKT, a key downstream effector.[9]
Methodology:
-
Cell Treatment : Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations (e.g., 0, 0.5, 1, 2 µM) for the desired time (e.g., 24-72 hours).[1][10]
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-AKT (e.g., Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the ratio of p-AKT to total AKT.
Section 4: Data Summary Tables
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Incubation Time | Reference |
| Biochemical Assay | PI4KIIα (recombinant) | IC50 | 0.47 µM | N/A | [2][3][4][6][8] |
| Cell Viability | MCF-7 | IC50 | 3.5 µM | 72 hours | [6] |
| T-47D | IC50 | 3.1 µM | 72 hours | [6] | |
| SK-BR-3 | IC50 | 2.3 µM | 72 hours | [6] | |
| BT-474 | IC50 | 2.1 µM | 72 hours | [6] | |
| MDA-MB-468 | IC50 | 3.9 µM | 72 hours | [6] | |
| Ras-mutant cell lines | IC50 | >10 µM | 72 hours | [6] | |
| Functional Assay | MCF-7, T-47D, SK-BR-3 | Cell Cycle Arrest (G2/M) | 2 µM | 48 hours | [1][4][10] |
| MCF-7, T-47D, SK-BR-3 | Apoptosis Induction | 2 µM | 48 hours | [1][4][10] | |
| MCF-7 | AKT Signaling Suppression | 0.5 - 2 µM | 72 hours | [1][4][10] |
Table 2: In Vivo Dosage and Administration of this compound
| Animal Model | Administration Route | Dosage | Duration | Key Finding | Reference |
| Mouse (MCF-7 Xenograft) | Intraperitoneal (i.p.) | 25 mg/kg/day | 15 days | Significant tumor suppression | [1][6] |
| Rat (Pharmacokinetics) | Intravenous (i.v.) | 0.5 mg/kg | Single dose | T½ = 0.411 hours | [1][6] |
| Intragastric (i.g.) | 1.5 mg/kg | Single dose | T½ = 1.321 hours | [1][6] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Substrate-Competitive, Specific Small-Molecule Inhibitor of PI4KIIα, Inhibits the Growth of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. universalbiologicals.com [universalbiologicals.com]
- 11. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PI-273 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PI-273. The information is designed to address common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address potential challenges during this compound experiments.
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
-
Question: My calculated IC50 value for this compound in MCF-7 cells is significantly different from the reported value of approximately 0.47 µM. What could be the cause?
-
Answer: Several factors can contribute to variability in IC50 values. Consider the following:
-
Cell Health and Passage Number: Ensure your MCF-7 cells are healthy, free from contamination, and within a low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Seeding Density: Inconsistent initial cell seeding density can significantly impact proliferation rates and, consequently, the apparent IC50 value. Optimize and maintain a consistent seeding density for all experiments.
-
Reagent Quality and Storage: this compound should be stored at -20°C for up to one year or at -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
-
DMSO Concentration: this compound is typically dissolved in DMSO.[2] Ensure the final concentration of DMSO in your cell culture medium is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). Use a vehicle control (DMSO alone) to account for any solvent effects.
-
Incubation Time: The inhibitory effect of this compound on cell proliferation is time-dependent.[1] Ensure you are using a consistent incubation time as reported in relevant studies (e.g., 72 hours).[3]
-
Issue 2: No significant decrease in phosphorylated AKT (p-AKT) levels after this compound treatment.
-
Question: I am not observing the expected decrease in p-AKT levels in my western blots after treating MCF-7 cells with this compound. What should I check?
-
Answer: This issue can arise from several experimental variables:
-
Stimulation Conditions: To observe a robust p-AKT signal, it is often necessary to stimulate the cells with a growth factor, such as Epidermal Growth Factor (EGF), after the this compound treatment. A common protocol involves treating with this compound for 3 days, followed by a brief stimulation with 100 ng/mL EGF for 10 minutes before cell lysis.[4]
-
Antibody Quality: The quality of your primary antibody against p-AKT (e.g., p-AKT Ser473) is crucial. Use a validated antibody and consider running a positive control to ensure it is working correctly.
-
Western Blotting Technique:
-
Blocking Buffer: When probing for phosphorylated proteins, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins (like casein) that can cause high background.[5][6]
-
Phosphatase Inhibitors: Always include phosphatase inhibitors in your cell lysis buffer to prevent dephosphorylation of your target protein.[5]
-
Loading Controls: Ensure equal protein loading by using a reliable loading control, such as total AKT or GAPDH.
-
-
Issue 3: High background or non-specific bands in western blots for AKT signaling.
-
Question: My western blots for the AKT pathway are showing high background, making it difficult to interpret the results. How can I improve this?
-
Answer: High background can obscure your results. Here are some troubleshooting steps:
-
Washing Steps: Increase the number and duration of your washing steps with TBST to remove non-specifically bound antibodies.
-
Antibody Concentration: Optimize the concentration of both your primary and secondary antibodies. High concentrations can lead to non-specific binding.
-
Blocking: Ensure your blocking step is sufficient. You can try increasing the blocking time or testing different blocking agents (e.g., BSA instead of milk).
-
Membrane Handling: Handle the membrane carefully with forceps to avoid contamination. Ensure the membrane does not dry out during the procedure.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Assay Type | Reference |
| PI4KIIα | 0.47 | Biochemical Assay | [2] |
| MCF-7 Cells | 3.5 | Cell Viability Assay | [7] |
| T-47D Cells | 3.1 | Cell Viability Assay | [7] |
| SK-BR-3 Cells | 2.3 | Cell Viability Assay | [7] |
| BT-474 Cells | 2.1 | Cell Viability Assay | [7] |
| MDA-MB-468 Cells | 3.9 | Cell Viability Assay | [7] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Administration Route | Dose (mg/kg) | Half-life (hours) | Absolute Bioavailability | Reference |
| Intravenous | 0.5 | 0.411 | N/A | [7] |
| Intragastric | 1.5 | 1.321 | 5.1% | [7] |
Experimental Protocols
This section provides a detailed methodology for a key experiment involving this compound.
Protocol: Western Blot Analysis of AKT Phosphorylation in MCF-7 Cells
-
Cell Culture and Treatment:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 2 µM) or DMSO as a vehicle control for 72 hours.[4]
-
-
Growth Factor Stimulation:
-
After the 72-hour treatment, starve the cells in serum-free medium for 4-6 hours.
-
Stimulate the cells with 100 ng/mL EGF for 10 minutes.[4]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Denature the samples by boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits PI4KIIα, leading to reduced AKT signaling and decreased cell proliferation.
General Experimental Workflow for this compound
Caption: A general workflow for conducting experiments with the PI4KIIα inhibitor, this compound.
References
minimizing PI-273 toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PI-273 in animal models. The information is intended for scientists and drug development professionals to mitigate potential toxicity and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the first identified reversible and specific small-molecule inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα) with an IC50 of 0.47 μM.[1][2] It functions by competing with the substrate, phosphatidylinositol (PI), rather than ATP, which is a common mechanism for many other kinase inhibitors.[3][4][5] By inhibiting PI4KIIα, this compound disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger involved in various cellular processes, including the regulation of the AKT signaling pathway.[3][4]
Q2: Has toxicity been reported for this compound in animal models?
A2: Published preclinical studies have reported no significant toxicity at effective doses. In a xenograft mouse model of breast cancer, daily intraperitoneal (i.p.) injections of 25 mg/kg this compound for 15 days, or 50 mg/kg every two days, did not lead to any observable signs of toxicity such as lethargy, weight loss, or other physical indicators of sickness.[4] Histological examination of major organs, including the liver, intestine, lung, kidney, spleen, and stomach, revealed no tissue damage.[4]
Q3: What are the known pharmacokinetic properties of this compound?
A3: Pharmacokinetic studies in Sprague-Dawley rats have shown that this compound has a half-life of 0.411 hours when administered intravenously (0.5 mg/kg) and 1.321 hours when administered intragastrically (1.5 mg/kg).[2][5] The absolute bioavailability of this compound via the intragastric route was determined to be 5.1%.[2][5]
Troubleshooting Guide
Issue 1: Animal Distress or Adverse Reactions Post-Injection
-
Potential Cause: While this compound itself has not been shown to be toxic at effective doses, the vehicle used for administration can sometimes cause adverse effects. This compound is poorly soluble in aqueous solutions and requires a vehicle containing solvents like DMSO.
-
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle-only control group in your experiment to distinguish between vehicle-related effects and compound-specific toxicity.
-
Vehicle Composition: For intraperitoneal injections in mice, this compound has been reconstituted in DMSO.[4] For pharmacokinetic studies in rats, a formulation of 0.9% saline solution containing 10% DMSO and 0.9% Tween-80 has been used. If you observe irritation or other adverse effects, consider reducing the concentration of DMSO or Tween-80 in your vehicle, while ensuring the solubility of this compound is maintained.
-
Injection Technique: Improper intraperitoneal injection technique can lead to complications. Ensure the injection is made into the lower right quadrant of the abdomen to avoid the cecum and bladder. Use an appropriate needle size (e.g., 25-27g for mice) and inject slowly.
-
Monitor for Clinical Signs: Closely monitor animals for signs of distress, such as lethargy, ruffled fur, hunched posture, or weight loss. If such signs are observed, reduce the dosage or consider an alternative vehicle.
-
Issue 2: Poor Solubility or Precipitation of this compound Formulation
-
Potential Cause: this compound has low aqueous solubility.[1] Improper preparation of the dosing solution can lead to precipitation, resulting in inaccurate dosing and potential for injection site reactions.
-
Troubleshooting Steps:
-
Fresh Preparation: Prepare the this compound solution fresh before each administration.
-
Solubilization Technique: When using DMSO, ensure this compound is fully dissolved. Gentle warming and sonication may aid in solubilization. For the saline/DMSO/Tween-80 formulation, dissolve this compound in DMSO first before adding it to the saline and Tween-80 mixture.
-
Visual Inspection: Before each injection, visually inspect the solution for any precipitates. If precipitation is observed, the solution should be warmed or sonicated to redissolve the compound. If it does not redissolve, a new preparation is required.
-
Issue 3: Unexpected Systemic Toxicity
-
Potential Cause: Although not reported for this compound, other inhibitors of phosphatidylinositol 4-kinases (specifically PI4KA) have been associated with severe, acute toxicity (cardiovascular collapse) in animal models. While this compound is specific for the PI4KIIα isoform, it is prudent to be aware of potential class-related toxicities. Additionally, this compound contains a thiourea moiety, and some thiourea-containing compounds have been associated with thyroid and liver toxicities in animal studies.
-
Troubleshooting Steps:
-
Dose-Escalation Study: If you are using a new animal model or a different strain, it is advisable to conduct a small pilot dose-escalation study to determine the maximum tolerated dose.
-
Cardiovascular Monitoring: If your experimental setup allows, and based on the cautionary data from other PI4K inhibitors, consider monitoring for cardiovascular parameters, especially during initial studies.
-
Comprehensive Health Monitoring: In addition to general clinical signs, monitor for any changes in behavior, food and water intake, and body weight.
-
Histopathological Analysis: At the end of your study, perform a thorough histopathological examination of major organs, paying close attention to the heart, thyroid, and liver, to identify any potential sub-clinical toxicity.
-
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Source |
| In Vitro Efficacy | ||||
| IC50 (PI4KIIα) | 0.47 µM | - | Biochemical Assay | [1][2] |
| In Vivo Efficacy & Dosing | ||||
| Effective Dose (Xenograft) | 25 mg/kg/day | Nude Mice | Intraperitoneal | [2][4] |
| Alternative Dose (Xenograft) | 50 mg/kg/2 days | Nude Mice | Intraperitoneal | [4] |
| Pharmacokinetics | ||||
| Half-life (t1/2) | 0.411 hours | Sprague-Dawley Rat | Intravenous (0.5 mg/kg) | [2][5] |
| Half-life (t1/2) | 1.321 hours | Sprague-Dawley Rat | Intragastric (1.5 mg/kg) | [2][5] |
| Absolute Bioavailability | 5.1% | Sprague-Dawley Rat | Intragastric | [2][5] |
| Toxicity | ||||
| Observed Toxicity | None Reported | Nude Mice | Intraperitoneal (25 mg/kg/day for 15 days) | [4] |
Experimental Protocols
In Vivo Xenograft Model Protocol (Mice)
-
Animal Model: Eight-week-old male BALB/c nude mice.
-
Cell Implantation: Subcutaneously inject MCF-7 breast cancer cells suspended in a mixture of Matrigel and DMEM into the flank of each mouse.
-
This compound Preparation: Reconstitute this compound in 100% DMSO.
-
Administration:
-
Begin treatment 4 days after cell injection.
-
Administer this compound via intraperitoneal injection at a dose of 25 mg/kg daily for 15 days.
-
A vehicle control group receiving an equivalent volume of DMSO should be included.
-
-
Monitoring:
-
Monitor tumor volume using digital calipers three times a week.
-
Monitor animal health daily for signs of toxicity (weight loss, lethargy, etc.).
-
-
Endpoint: Sacrifice mice 24 hours after the final injection and perform tissue collection for further analysis.
Visualizations
Caption: this compound inhibits PI4KIIα, leading to reduced PI4P levels and suppression of AKT signaling.
Caption: A typical experimental workflow for evaluating this compound efficacy in a mouse xenograft model.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PI-273 In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the appropriate controls and troubleshooting for in vitro assays involving PI-273, a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective ATP-competitive inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K). By blocking the catalytic activity of PI3Kα, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, inhibits the downstream activation of key signaling proteins, including Akt and mTOR, leading to reduced cell proliferation, survival, and growth.
Q2: What are the essential positive and negative controls for a cell viability assay (e.g., MTT, CellTiter-Glo®) with this compound?
To ensure the validity of your cell viability assay results, the inclusion of appropriate controls is critical.
-
Negative Controls:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This control is essential for accounting for any effects of the solvent on cell viability.
-
Untreated Control: Cells grown in culture media without any treatment. This serves as a baseline for normal cell viability.
-
-
Positive Controls:
-
Known PI3K Inhibitor: A well-characterized PI3K inhibitor (e.g., Pictilisib, Alpelisib) should be used to confirm that the assay can detect the expected biological response.
-
General Cytotoxic Agent: A compound like staurosporine or doxorubicin can be used as a positive control for inducing cell death, confirming the responsiveness of the cell line.
-
Q3: How can I confirm that this compound is effectively inhibiting the PI3K pathway in my cell line?
The most direct method to confirm this compound's on-target activity is to measure the phosphorylation status of downstream effectors of PI3K. A western blot analysis is a standard and effective technique for this purpose.
-
Primary Target: Assess the phosphorylation of Akt at Serine 473 (p-Akt Ser473). A dose-dependent decrease in p-Akt (Ser473) levels following this compound treatment is a strong indicator of PI3K inhibition.
-
Downstream Targets: You can also probe for the phosphorylation of downstream targets of Akt/mTOR signaling, such as p-S6 ribosomal protein or p-4E-BP1, to further confirm pathway inhibition.
-
Loading Control: Always include a loading control, such as total Akt, β-actin, or GAPDH, to ensure equal protein loading across all lanes.
Q4: What is the recommended concentration range for this compound in initial cell-based assays?
For initial experiments, it is advisable to perform a dose-response curve to determine the optimal concentration range for your specific cell line. A common starting point is a 10-point, 3-fold serial dilution. Based on the known activity of this compound, the following concentration ranges are recommended for initial screening:
-
Cell Viability/Proliferation Assays: 1 nM to 10 µM
-
Target Engagement/Pathway Inhibition Assays (e.g., Western Blot for p-Akt): 10 nM to 1 µM
The half-maximal inhibitory concentration (IC50) will vary depending on the cell line's genetic background and dependence on the PI3K pathway.
Section 2: Troubleshooting Guides
Problem: High variability between replicate wells in my cell viability assay.
High variability can obscure the true effect of this compound and make it difficult to determine an accurate IC50 value.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between plating each set of replicates. Consider using a multichannel pipette for more consistent dispensing. |
| Edge Effects | Avoid using the outer wells of the microplate, as these are more prone to evaporation. If you must use them, fill the surrounding empty wells with sterile PBS or water to create a humidified barrier. |
| This compound Precipitation | Visually inspect the wells for any signs of compound precipitation after addition to the media. If precipitation is observed, consider lowering the highest concentration used or preparing fresh dilutions. |
| Inconsistent Incubation Times | Ensure that the timing for adding reagents (e.g., MTT, CellTiter-Glo®) and reading the plate is consistent for all plates in the experiment. |
Problem: I am not observing the expected decrease in p-Akt levels after this compound treatment.
| Potential Cause | Recommended Solution |
| Sub-optimal this compound Concentration | The concentration of this compound may be too low to effectively inhibit PI3K in your cell line. Perform a dose-response experiment with a wider concentration range (e.g., up to 10 µM). |
| Incorrect Treatment Duration | The inhibition of p-Akt is often a rapid event. A treatment time of 1-4 hours is typically sufficient. Longer incubation times may lead to feedback loop activation or other compensatory mechanisms. |
| Low Basal p-Akt Levels | If your cells are not serum-starved before treatment, the basal level of p-Akt may be too low to detect a significant decrease. Serum-starve the cells for 4-16 hours before this compound treatment and stimulation with a growth factor (e.g., IGF-1, EGF) to induce a robust p-Akt signal. |
| Antibody Issues | Ensure that your primary and secondary antibodies are validated for the species and application. Run a positive control (e.g., lysate from a cell line with known high p-Akt levels) to confirm antibody performance. |
Problem: My this compound appears to be insoluble in my cell culture media.
| Potential Cause | Recommended Solution |
| High Final DMSO Concentration | The final concentration of DMSO in the cell culture media should ideally be kept below 0.5% (v/v) to avoid solvent-induced toxicity and solubility issues. |
| Incorrect Dilution Method | Prepare a high-concentration stock solution of this compound in 100% DMSO. For your experiment, perform serial dilutions in culture media, ensuring thorough mixing at each step. Avoid adding a small volume of highly concentrated stock directly to a large volume of aqueous media. |
| Media Components | Certain components in serum or media can affect the solubility of small molecules. Try pre-diluting the this compound in a small volume of serum-free media before adding it to the final culture volume. |
Section 3: Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay with this compound
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare a 10-point, 3-fold serial dilution of this compound in culture media. Remove the old media from the cells and add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for p-Akt (Ser473) Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Serum-starve the cells overnight if necessary. Treat the cells with various concentrations of this compound for 1-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473) and a loading control (e.g., total Akt or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the p-Akt signal to the loading control.
Section 4: Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Mutation | IC50 (nM) |
| MCF-7 | Breast Cancer | E545K | 15.2 |
| T-47D | Breast Cancer | H1047R | 25.8 |
| PC-3 | Prostate Cancer | Wild-Type | 345.6 |
| U-87 MG | Glioblastoma | Wild-Type | 512.3 |
Table 2: Recommended Concentration Ranges for Common In Vitro Assays
| Assay Type | Recommended Concentration Range | Typical Incubation Time |
| Cell Viability (MTT, CTG) | 1 nM - 10 µM | 72 hours |
| Western Blot (p-Akt) | 10 nM - 1 µM | 1 - 4 hours |
| Apoptosis Assay (Caspase-3/7) | 100 nM - 5 µM | 24 - 48 hours |
| Cell Cycle Analysis | 100 nM - 5 µM | 24 hours |
Section 5: Diagrams
Caption: this compound mechanism of action in the PI3K/Akt/mTOR pathway.
Caption: Experimental workflow for assessing this compound cell viability.
Caption: Troubleshooting logic for inconsistent Western blot results.
Technical Support Center: PI-273 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PI-273 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the first identified reversible and specific small-molecule inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα) with an IC50 of 0.47 μM.[1][2] Unlike many other kinase inhibitors that are ATP-competitive, this compound is a substrate-competitive inhibitor with respect to phosphatidylinositol (PI).[3][4] It has been shown to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G2-M phase and promoting apoptosis.[1][2]
Q2: What is the primary target of this compound?
A2: The primary target of this compound is phosphatidylinositol 4-kinase IIα (PI4KIIα).[1][5] Studies have shown that this compound is highly selective for PI4KIIα, as it did not significantly inhibit other related kinases such as PI4KIIβ, PI4KIIIα, PI4KIIIβ, and various isoforms of PI3K and AKT.[5] Its inhibitory effects on cell viability and AKT signaling were observed in wild-type cells but not in PI4KIIα knockout cells, further confirming its specificity.[3][5]
Q3: What are the reported in vivo effects of this compound?
A3: In vivo studies have demonstrated that this compound can significantly suppress tumor growth in mouse xenograft models of breast cancer without showing toxicity.[3][4] It has been shown to increase apoptosis and decrease proliferation within the tumor tissue.[5]
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is soluble in DMSO up to 6 mg/mL (15.71 mM).[1] It is crucial to use fresh, anhydrous DMSO as moisture absorption can reduce the solubility of this compound.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in solution | Poor solubility or stability of the compound. | Ensure the use of fresh, anhydrous DMSO for stock solutions, as moisture can decrease solubility.[1] For in vivo formulations, use co-solvents and surfactants such as Tween-80 or suspending agents like CMC-Na to improve solubility and stability in aqueous solutions.[1][5] Prepare fresh formulations before each experiment. |
| Low or inconsistent drug exposure in vivo | Poor oral bioavailability and short half-life. | The absolute oral bioavailability of this compound is low (5.1%).[2][4] Consider alternative routes of administration with higher systemic exposure, such as intraperitoneal (i.p.) or intravenous (i.v.) injection.[2][4] Due to its short half-life (0.411 hours for i.v. and 1.321 hours for intragastric administration in rats), more frequent dosing may be necessary to maintain therapeutic concentrations.[2][4] |
| Lack of efficacy in animal models | Suboptimal dosing or administration route. Inappropriate animal model. | Optimize the dose and administration route based on pharmacokinetic data. Doses of 25 mg/kg/day administered intraperitoneally have been shown to be effective in mouse xenograft models.[2][4] Ensure that the selected cancer cell line or animal model is sensitive to PI4KIIα inhibition. Cell lines with wild-type Ras have shown greater sensitivity.[4] |
| Off-target effects or toxicity | Although reported to be non-toxic at effective doses, high concentrations or specific genetic backgrounds might lead to unforeseen toxicity.[3][4] | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. Closely monitor animals for any signs of toxicity. If off-target effects are suspected, consider using PI4KIIα knockout models to confirm that the observed phenotype is target-specific.[5] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target/Cell Line | IC50 (μM) | Assay Type |
| PI4KIIα | 0.47 | Biochemical Assay[1][5] |
| MCF-7 | 3.5 | Cell Viability Assay[4] |
| T-47D | 3.1 | Cell Viability Assay[4] |
| SK-BR-3 | 2.3 | Cell Viability Assay[4] |
| BT-474 | 2.1 | Cell Viability Assay[4] |
| MDA-MB-468 | 3.9 | Cell Viability Assay[4] |
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Intravenous (0.5 mg/kg) | Intragastric (1.5 mg/kg) |
| Half-life (t½) | 0.411 hours[2][4] | 1.321 hours[2][4] |
| Absolute Bioavailability | - | 5.1%[2][4] |
Experimental Protocols
1. Preparation of this compound for In Vivo Administration
-
For Intravenous (i.v.) and Intragastric (i.g.) Administration in Rats: [3][5]
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, dilute the stock solution in a vehicle consisting of 0.9% saline, 10% DMSO, and 0.9% Tween-80.
-
The final concentration for i.v. administration was 0.5 mg/kg and for i.g. was 1.5 mg/kg in the cited study.[5]
-
-
For Intraperitoneal (i.p.) Administration in Mice: [1]
-
Prepare a suspension of this compound in a vehicle of Carboxymethylcellulose sodium (CMC-Na).
-
A concentration of ≥5 mg/ml can be achieved by adding 5 mg of this compound to 1 ml of CMC-Na solution and mixing to obtain a homogenous suspension.[1]
-
A dose of 25 mg/kg/day was used in a mouse xenograft study.[2][4]
-
2. Mouse Xenograft Experiment [4][5]
-
Culture human breast cancer cells (e.g., MCF-7) under standard conditions.
-
Harvest the cells and resuspend them in an appropriate medium (e.g., a mixture of medium and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 25 mg/kg/day, i.p.) or vehicle control daily.[2][4]
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
Visualizations
Caption: this compound inhibits PI4KIIα, blocking PI4P production and downstream AKT signaling.
Caption: Workflow for a typical in vivo xenograft study using this compound.
Caption: Decision tree for troubleshooting common issues in this compound in vivo experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. watermark02.silverchair.com [watermark02.silverchair.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound, a Substrate-Competitive, Specific Small-Molecule Inhibitor of PI4KIIα, Inhibits the Growth of Breast Cancer Cells | Cancer Research | American Association for Cancer Research [aacrjournals.org]
Technical Support Center: Addressing PI-273 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the PI4KIIα inhibitor, PI-273, in cancer cell lines.
Troubleshooting Guide
This guide is designed to help you identify and address potential issues when your cancer cell lines develop resistance to this compound.
Q1: My this compound-treated cancer cell line is no longer showing the expected growth inhibition. How can I confirm resistance?
A1: The first step is to quantitatively assess the level of resistance. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value is a clear indicator of resistance.
Experimental Protocol: Determining the IC50 of this compound
-
Cell Seeding: Plate both the parental and suspected resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. It is crucial to include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that is consistent with the doubling time of the cell line (typically 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
A resistant cell line is generally considered to be one with an IC50 value that is at least 3-5 fold higher than the parental line.[1]
Q2: I've confirmed resistance to this compound. What are the potential underlying mechanisms?
A2: Resistance to kinase inhibitors like this compound can arise through several mechanisms. Based on established principles of drug resistance, potential causes include:
-
Target Modification: Mutations in the PI4K2A gene (encoding PI4KIIα) could alter the drug-binding site, reducing the affinity of this compound.
-
Target Overexpression: Increased expression of PI4KIIα may require higher concentrations of this compound to achieve the same level of inhibition.
-
Bypass Signaling Pathway Activation: Cancer cells can adapt by upregulating alternative signaling pathways to compensate for the inhibition of the PI4KIIα-AKT pathway.[2][3]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport this compound out of the cell, lowering its intracellular concentration.
The following diagram illustrates a logical workflow for investigating these potential resistance mechanisms.
Figure 1: Troubleshooting workflow for this compound resistance.
Q3: How can I investigate if my resistant cells have mutations in the PI4KIIα gene?
A3: To identify potential mutations in the PI4KIIα gene (PI4K2A), you should perform Sanger or next-generation sequencing (NGS) of the gene's coding region.
Experimental Protocol: Sequencing of the PI4K2A Gene
-
RNA/DNA Extraction: Isolate high-quality genomic DNA or total RNA from both parental and resistant cell lines.
-
cDNA Synthesis (if starting from RNA): If using RNA, reverse transcribe it to cDNA.
-
PCR Amplification: Design primers to amplify the coding sequence of PI4K2A.
-
Sequencing: Send the purified PCR products for Sanger sequencing. For a more comprehensive analysis, consider exome or whole-genome sequencing.
-
Sequence Analysis: Align the sequences from the resistant cells to those from the parental cells and a reference genome to identify any mutations.
Q4: What should I do if I don't find any mutations in PI4KIIα?
A4: If no mutations are found, the resistance is likely due to other mechanisms. You should then investigate PI4KIIα expression levels and the activation of bypass signaling pathways.
Experimental Protocol: Western Blot for PI4KIIα and AKT Signaling
-
Cell Lysis: Prepare whole-cell lysates from both parental and resistant cell lines.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against PI4KIIα, total AKT, and phosphorylated AKT (a downstream marker of PI4KIIα activity).[4][5] Use a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to compare protein expression and phosphorylation levels.
An increase in PI4KIIα or sustained AKT phosphorylation in the presence of this compound in the resistant line would suggest target overexpression or bypass pathway activation, respectively.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is a selective, reversible, and substrate-competitive inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα).[4][5][6] It binds to the phosphatidylinositol (PI) substrate-binding site, rather than the ATP-binding pocket, which is a common feature of many other kinase inhibitors.[5][7] Inhibition of PI4KIIα by this compound leads to a reduction in phosphatidylinositol 4-phosphate (PI4P) levels and subsequently suppresses the AKT signaling pathway, which is crucial for cell proliferation and survival.[4][5]
The signaling pathway affected by this compound is illustrated below:
Figure 2: this compound mechanism of action.
Q: What is a typical IC50 for this compound in sensitive cancer cell lines?
A: The IC50 of this compound can vary depending on the cell line. Below is a summary of reported IC50 values for several breast cancer cell lines.
| Cell Line | IC50 (µM) |
| MCF-7 | 3.5[7] |
| T-47D | 3.1[7] |
| SK-BR-3 | 2.3[7] |
| BT-474 | 2.1[7] |
| MDA-MB-468 | 3.9[7] |
Q: How can I generate a this compound resistant cell line in the lab?
A: A common method for developing a drug-resistant cell line is through continuous exposure to gradually increasing concentrations of the drug.[1]
Experimental Protocol: Generating a this compound Resistant Cell Line
-
Initial Treatment: Treat the parental cell line with this compound at a concentration equal to its IC50.
-
Culture and Recovery: Maintain the culture, replacing the drug-containing medium every 2-3 days. The majority of cells will die, but a small population may survive. Allow these surviving cells to repopulate the culture vessel.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, passage them and increase the this compound concentration by 1.5 to 2-fold.[1]
-
Repeat: Repeat the process of recovery and dose escalation until the cells can proliferate in the presence of a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
Characterization: Once a resistant population is established, perform single-cell cloning to ensure a homogenous population and characterize the level of resistance by re-determining the IC50.
The workflow for this process is depicted in the following diagram:
Figure 3: Workflow for generating a resistant cell line.
Q: If resistance is due to a bypass pathway, what are some potential candidates?
A: If PI4KIIα is effectively inhibited but the cells survive, they may be relying on other pathways to activate AKT or parallel pro-survival signals. Potential bypass pathways could include:
-
Upregulation of other PI3K isoforms: This could maintain the production of PIP3 and subsequent AKT activation.
-
Activation of Receptor Tyrosine Kinases (RTKs): Overexpression or activating mutations in RTKs like EGFR, HER2, or MET can lead to strong, ligand-independent activation of the PI3K/AKT and MAPK pathways.[2][3]
-
Mutations in downstream effectors: Activating mutations in components downstream of PI4KIIα, such as AKT itself, could render the cells independent of upstream signals.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. cancer-research-network.com [cancer-research-network.com]
impact of serum concentration on PI-273 efficacy
This technical support guide provides researchers, scientists, and drug development professionals with information and troubleshooting advice regarding the impact of serum concentration on the efficacy of PI-273, a specific inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is the first identified substrate-competitive, specific, and reversible small-molecule inhibitor of human PI4KIIα.[1][2][3] Unlike many kinase inhibitors that compete with ATP, this compound competes with the phosphatidylinositol (PI) substrate.[3][4] Its direct target is PI4KIIα, with a reported half-maximal inhibitory concentration (IC50) in biochemical assays of approximately 0.47 µM.[4][5][6] By inhibiting PI4KIIα, this compound disrupts downstream signaling pathways, notably by suppressing AKT signaling, which is crucial for cell growth and survival.[5][7] This mechanism leads to the inhibition of cancer cell proliferation, cell cycle arrest at the G2-M phase, and induction of apoptosis in sensitive cell lines.[1][5]
Q2: My experimentally determined IC50 for this compound is different from published values. Why might this be?
A: Discrepancies between experimental and published IC50 values are common and can arise from numerous factors. For cell-based assays, variations in cell line passage number, cell health, seeding density, and assay duration can all contribute.[8][9] Furthermore, the specific cell viability assay used (e.g., MTT, WST-8, CellTiter-Glo®) can yield different results. For this compound, published cellular IC50 values vary across different breast cancer cell lines.[4][7] One of the most significant, and often overlooked, variables is the concentration of serum (e.g., Fetal Bovine Serum, FBS) in the cell culture medium.
Q3: How can serum concentration affect the apparent activity of this compound?
A: Serum contains a high concentration of proteins, most notably albumin, which can bind non-specifically to small molecules. This protein binding effectively sequesters the inhibitor, reducing the concentration of "free" this compound available to enter the cells and engage its target, PI4KIIα.[10] A higher serum concentration can lead to more binding, resulting in a higher apparent IC50 value (a rightward shift in the dose-response curve). This phenomenon, known as a "serum shift," is a critical consideration for interpreting in vitro data and correlating it with in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Substrate-Competitive, Specific Small-Molecule Inhibitor of PI4KIIα, Inhibits the Growth of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anti-Tumor Effect of PI-273 In Vivo: A Comparative Guide
For researchers and drug development professionals, the validation of a compound's anti-tumor efficacy in vivo is a critical step in the preclinical pipeline. This guide provides an objective comparison of the in vivo performance of PI-273, a specific Phosphatidylinositol 4-Kinase IIα (PI4KIIα) inhibitor, with other relevant inhibitors targeting the PI3K/AKT pathway, a key signaling cascade in many cancers. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.
Comparative Analysis of In Vivo Anti-Tumor Efficacy
The following tables summarize the in vivo anti-tumor effects of this compound and two prominent PI3K inhibitors, Alpelisib and Taselisib, in breast cancer xenograft models. This data allows for a cross-study comparison of their efficacy.
Table 1: In Vivo Efficacy of this compound in an MCF-7 Breast Cancer Xenograft Model
| Compound | Dosage and Administration | Treatment Duration | Animal Model | Key Findings | Reference |
| This compound | 25 mg/kg/day, intraperitoneal injection | 15 days | BALB/c nude mice with MCF-7 xenografts | Significant decrease in tumor volume and weight. No observed toxicity. |
Table 2: In Vivo Efficacy of Alpelisib (a PI3Kα-specific inhibitor) in Breast Cancer Xenograft Models
| Compound | Dosage and Administration | Treatment Duration | Animal Model | Key Findings | Reference |
| Alpelisib | 50 mg/kg/day, oral gavage | 28 days | Nude mice with KPL-4 (PIK3CA mutant) xenografts | Significant tumor growth inhibition. | |
| Alpelisib | 25 mg/kg/day, oral gavage | 21 days | Nude mice with MCF-7 (PIK3CA wild-type) xenografts | Moderate tumor growth inhibition. |
Table 3: In Vivo Efficacy of Taselisib (a PI3Kα/δ/γ inhibitor) in Breast Cancer Xenograft Models
| Compound | Dosage and Administration | Treatment Duration | Animal Model | Key Findings | Reference |
| Taselisib | 25 mg/kg/day, oral gavage | 28 days | Nude mice with MCF-7 xenografts | Significant tumor growth inhibition. | |
| Taselisib | 50 mg/kg/day, oral gavage | 21 days | Nude mice with BT474 (PIK3CA mutant) xenografts | Potent tumor growth inhibition. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for in vivo anti-tumor efficacy studies.
General Protocol for In Vivo Anti-Tumor Efficacy Study in a Xenograft Mouse Model
This protocol outlines the key steps involved in a typical in vivo study to assess the anti-tumor effect of a compound.
-
Cell Culture: MCF-7 human breast cancer cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female immunodeficient mice (e.g., BALB/c nude or NOD-SCID), typically 6-8 weeks old, are used. Animals are allowed to acclimatize for at least one week before the experiment.
-
Tumor Cell Implantation: A suspension of MCF-7 cells (typically 1-5 x 10^6 cells in 100-200 µL of a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomly assigned to treatment and control groups.
-
Treatment Group: Receives the test compound (e.g., this compound at 25 mg/kg/day via intraperitoneal injection).
-
Control Group: Receives the vehicle (the solvent used to dissolve the compound) following the same administration schedule.
-
-
Data Collection and Analysis: Tumor volumes and body weights are recorded throughout the study. At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from an Institutional Animal Care and Use Committee (IACUC).
Visualizing the Mechanisms of Action
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of the complex biological processes and experimental designs.
Caption: The PI4KIIα and PI3K/AKT signaling pathways and points of inhibition.
Unveiling the Potency and Selectivity of PI-273: A Comparative Analysis of IC50 Values
For Immediate Release
Shanghai, China – November 5, 2025 – In the competitive landscape of kinase inhibitor development, PI-273 has emerged as a potent and highly selective small molecule inhibitor of Phosphatidylinositol 4-Kinase Type II Alpha (PI4KIIα), a promising target in oncology. This guide provides a comprehensive comparison of this compound's half-maximal inhibitory concentration (IC50) values across a range of biochemical and cellular assays, offering researchers, scientists, and drug development professionals a critical resource for evaluating its therapeutic potential.
Quantitative Analysis of this compound Inhibition
The inhibitory activity of this compound has been rigorously quantified in various experimental settings. The data, summarized below, highlights the compound's remarkable potency against its primary target, PI4KIIα, and its selectivity over other related kinases. Furthermore, its efficacy in cellular models of breast cancer underscores its potential as a targeted therapeutic agent.
Biochemical Assay: Direct Kinase Inhibition
In a direct in vitro kinase assay, this compound demonstrated sub-micromolar potency against its target, PI4KIIα.[1][2][3][4] This foundational measurement establishes the intrinsic inhibitory capacity of the compound.
| Target | Assay Type | IC50 (µM) |
| PI4KIIα | Biochemical | 0.47[1][2][3][4] |
Cellular Assays: Anti-proliferative Activity in Breast Cancer Cell Lines
The anti-proliferative effects of this compound were assessed across a panel of human breast cancer cell lines. The IC50 values in these cellular assays, while higher than the direct biochemical inhibition, reflect the compound's ability to engage its target within a complex cellular environment and elicit a biological response. Notably, the compound was effective against several Ras wild-type breast cancer cell lines.[2][4]
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer (Ras wild-type) | 3.5[4] |
| T-47D | Breast Cancer (Ras wild-type) | 3.1[4] |
| SK-BR-3 | Breast Cancer (Ras wild-type) | 2.3[4] |
| BT-474 | Breast Cancer | 2.1[4] |
| MDA-MB-468 | Breast Cancer | 3.9[4] |
In contrast, the IC50 values for Ras-mutant breast cancer cell lines were all reported to be higher than 10 µM, suggesting a potential selectivity profile based on the genetic background of the cancer cells.[4]
Kinase Selectivity Profile
A key attribute of a successful kinase inhibitor is its selectivity. This compound has been profiled against a panel of related lipid kinases, demonstrating a high degree of selectivity for PI4KIIα. The IC50 values against other PI4K isoforms and PI3K family members were significantly higher, indicating a favorable off-target profile.[5]
| Kinase | IC50 (µM) | Fold Selectivity vs. PI4KIIα |
| PI4KIIβ | >15 | >30-fold[5] |
| PI4KIIIα | >100[5] | >200-fold |
| PI4KIIIβ | >100[5] | >200-fold |
| PI3Kα | >100 | >200-fold |
| PI3Kβ | >100 | >200-fold |
| PI3Kγ | >100 | >200-fold |
| PI3Kδ | >100 | >200-fold |
Experimental Protocols
The following sections provide an overview of the methodologies employed to generate the IC50 data presented above.
Biochemical Kinase Activity Assay
The in vitro kinase activity of PI4KIIα was determined using a luminescence-based assay that measures ADP production.
Protocol:
-
Recombinant PI4KIIα enzyme was incubated with the substrate, phosphatidylinositol (PI), and ATP in a buffer solution containing MgCl2.[5]
-
This compound, at varying concentrations, was added to the reaction mixture.
-
The kinase reaction was allowed to proceed at room temperature.
-
The reaction was stopped, and the amount of ADP produced was quantified using the ADP-Glo™ Kinase Assay.
-
Luminescence was measured, and the IC50 values were calculated from the dose-response curves.
Cellular Proliferation Assay (WST-8 Assay)
The anti-proliferative activity of this compound in breast cancer cell lines was determined using a colorimetric WST-8 assay.[3]
Protocol:
-
Breast cancer cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were treated with various concentrations of this compound or DMSO as a control for 72 hours.[3]
-
After the incubation period, WST-8 reagent was added to each well.
-
The plates were incubated for a specified time to allow for the conversion of WST-8 to formazan by metabolically active cells.
-
The absorbance at a specific wavelength was measured using a microplate reader.
-
Cell viability was calculated as a percentage of the control, and IC50 values were determined from the resulting dose-response curves.
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's activity, the following diagrams illustrate its mechanism of action and the experimental workflow for its evaluation.
Caption: Mechanism of action of this compound as a substrate-competitive inhibitor of PI4KIIα.
Caption: Experimental workflow for the evaluation of this compound's inhibitory activity.
References
A Comparative Analysis of PI-273 Selectivity Against PI3K/AKT Pathway Kinases
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity profile of the novel PI4KIIα inhibitor, PI-273, with a focus on its limited activity against key kinases in the PI3K/AKT signaling pathway.
This guide provides a detailed comparison of the inhibitory activity of this compound, a first-in-class, substrate-competitive inhibitor of Phosphatidylinositol 4-Kinase Type II Alpha (PI4KIIα), against other critical kinases within the PI3K/AKT pathway. The data presented herein is crucial for assessing the specificity of this compound and its potential as a selective tool for studying PI4KIIα-dependent signaling and as a therapeutic agent.
Executive Summary
This compound is a potent and specific inhibitor of PI4KIIα, a kinase that generates phosphatidylinositol 4-phosphate (PI4P), a precursor for important signaling lipids like PI(4,5)P2 and PI(3,4,5)P3.[1] While PI4KIIα is upstream of the canonical PI3K/AKT pathway, direct inhibition of PI3K or AKT kinases can lead to broad cellular effects and potential toxicities. This compound offers a more targeted approach by modulating this pathway at the level of PI4KIIα. Experimental data demonstrates that this compound exhibits high selectivity for PI4KIIα with significantly less activity against various isoforms of PI3K and AKT.
Data Presentation: Kinase Selectivity Profile of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of PI4K, PI3K, and AKT kinase isoforms. The data clearly illustrates the high selectivity of this compound for its primary target, PI4KIIα.
| Kinase Target | Isoform | This compound IC50 (µM) |
| Phosphatidylinositol 4-Kinase | PI4KIIα | 0.47 [1] |
| PI4KIIβ | > 10 | |
| PI4KIIIα | > 10 | |
| PI4KIIIβ | > 10 | |
| Phosphoinositide 3-Kinase | PI3Kα | > 10 |
| PI3Kβ | > 10 | |
| PI3Kγ | > 10 | |
| PI3Kδ | > 10 | |
| Protein Kinase B | AKT1 | > 10 |
| AKT2 | > 10 | |
| AKT3 | > 10 |
Data sourced from Li J, et al. Cancer Res. 2017 Nov 15;77(22):6253-6266.[1]
Signaling Pathway Context
The following diagram illustrates the position of PI4KIIα relative to the canonical PI3K/AKT signaling pathway and highlights the specific point of inhibition by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
